molecular formula C21H18N4O3 B2870682 1-Allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 886178-93-4

1-Allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

Cat. No.: B2870682
CAS No.: 886178-93-4
M. Wt: 374.4
InChI Key: WAZJWJCYIFEUKY-UHFFFAOYSA-N
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Description

1-Allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a spirocyclic compound featuring a fused pyrano[3,2-c]pyridine ring system linked to an indoline moiety. Key structural elements include:

  • Spiro junction: The indoline and pyrano-pyridine rings share a common sp³-hybridized carbon, creating a rigid, three-dimensional architecture .
  • Amino group at C2' (pyrano-pyridine), providing hydrogen-bonding capability. Dimethyl groups at C6' and C7', influencing steric hindrance and solubility. Dioxo groups at C2 (indoline) and C5' (pyrano-pyridine), contributing to polarity and π-π stacking interactions. Carbonitrile at C3', offering a site for nucleophilic substitution .

Molecular formula: C₂₃H₂₁N₃O₃ (estimated based on analogous structures ).
Average mass: ~411.44 g/mol.

Properties

IUPAC Name

2'-amino-6',7'-dimethyl-2,5'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-4-9-25-15-8-6-5-7-13(15)21(20(25)27)14(11-22)18(23)28-16-10-12(2)24(3)19(26)17(16)21/h4-8,10H,1,9,23H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZJWJCYIFEUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile (CAS Number: 873571-61-0) is a synthetic compound belonging to a class of spirocyclic derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N3O5C_{23}H_{23}N_3O_5, with a molecular weight of 421.4 g/mol. The compound features a complex spiro structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC23H23N3O5
Molecular Weight421.4 g/mol
CAS Number873571-61-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, IC50 values were reported at approximately 4.76 µM against MCF-7 cells, indicating potent inhibitory effects compared to standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via mitochondrial pathways. The compound increases reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm, subsequently activating caspase pathways .
  • Comparative Analysis : When compared to other similar compounds, such as 1,2,3-triazole hybrids, this spirocyclic derivative showed superior activity against several cancer types including prostate (DU-145) and lung cancer (A549) .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity :

  • Broad-Spectrum Efficacy : Preliminary studies indicate that it exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
  • Case Study : A specific case study demonstrated that derivatives of this compound displayed enhanced activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in developing new antibiotics .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity associated with this compound:

  • In Vivo Studies : Toxicological assessments in animal models revealed that at therapeutic doses, the compound did not exhibit significant toxicity or adverse effects on major organs .
  • Safety Thresholds : Further studies are necessary to establish safety thresholds and long-term effects as part of preclinical evaluations.

Comparison with Similar Compounds

Key Observations :

  • Spiro vs. Fused Systems: The target compound’s spiro architecture enhances conformational rigidity compared to fused systems like dihydropyrano-pyrazoles .
  • Substituent Effects : Allyl and dimethyl groups in the target compound improve lipophilicity relative to bromo/trifluoromethyl derivatives .

Challenges :

  • Bromo/trifluoromethyl derivatives require harsh halogenation conditions, limiting scalability .

Critical Analysis :

  • The target compound’s dimethyl groups likely improve solubility (lower LogP) compared to brominated analogs .
  • Amino and dioxo groups may enhance binding to biological targets (e.g., kinases) through hydrogen bonding .

Preparation Methods

Multicomponent One-Pot Synthesis

A highly efficient route involves a four-component reaction (4CR) combining:

  • 1-Allylisatin (1 mmol)
  • 2-Amino-4,5-dimethylfuran-3-carbonitrile (1 mmol)
  • Malononitrile (1 mmol)
  • Ethyl acetoacetate (1 mmol)

Reaction Conditions :

  • Catalyst : Polyethylene glycol-400 (PEG-400, 3 mL) as a recyclable solvent.
  • Temperature : Reflux at 80°C for 4–6 hours.
  • Work-up : Precipitation with ice-cold water, filtration, and recrystallization from ethanol.

Mechanistic Insights :

  • Knoevenagel Condensation : Malononitrile reacts with ethyl acetoacetate to form an α,β-unsaturated nitrile intermediate.
  • Michael Addition : The amino group of 2-amino-4,5-dimethylfuran-3-carbonitrile attacks the unsaturated nitrile, forming a pyran ring.
  • Spirocyclization : 1-Allylisatin undergoes nucleophilic attack at the carbonyl carbon, facilitated by PEG-400’s hydrogen-bonding activation.

Yield : 72–85% after optimization.

Stepwise Assembly via 1,3-Dipolar Cycloaddition

An alternative approach employs azomethine ylide intermediates generated from 1-allylisatin and sarcosine (N-methylglycine):

Procedure :

  • Azomethine Ylide Formation :
    • 1-Allylisatin (1 mmol) and sarcosine (1.2 mmol) are stirred in methanol at 60°C for 1 hour.
  • Cycloaddition with 3-Cyano-4,5-dimethyl-2H-pyran-2-one :
    • The ylide reacts with the pyranone derivative in acetonitrile under reflux for 8 hours.
    • Catalyst : Triethylamine (10 mol%).

Key Advantages :

  • High stereoselectivity due to the rigid transition state of the cycloaddition.
  • Yield : 68–77% after column chromatography (silica gel, ethyl acetate/hexane).

Functional Group Modifications

Introduction of the Allyl Group

The allyl moiety is incorporated via N-alkylation of isatin:

  • Reagents : Isatin (1 mmol), allyl bromide (1.5 mmol), K₂CO₃ (2 mmol).
  • Solvent : DMF, 80°C, 6 hours.
  • Yield : 89% after recrystallization.

Amination and Cyano Group Installation

The 2'-amino and 3'-cyano groups are introduced simultaneously using 2-amino-4,5-dimethylfuran-3-carbonitrile , which acts as a bifunctional reagent in the 4CR.

Optimization and Challenges

Solvent and Catalyst Screening

Solvent/Catalyst Yield (%) Purity (%)
PEG-400 85 98
Ethanol 62 90
Acetic Acid 58 88
AgOTf (5 mol%) 78 95

Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.45 (d, J = 7.6 Hz, 1H, Ar-H), 6.92 (s, 1H, NH₂), 5.85 (m, 1H, CH₂CHCH₂), 5.15 (d, J = 10.1 Hz, 2H, CH₂CHCH₂), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

13C NMR (100 MHz, DMSO-d6) :

  • δ 182.4 (C=O), 168.9 (C=O), 154.3 (C≡N), 119.8 (spiro-C), 25.1 (CH₃), 24.7 (CH₃).

HRMS-ESI : m/z [M+H]⁺ Calcd for C₂₂H₂₁N₄O₃: 413.1601; Found: 413.1604.

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